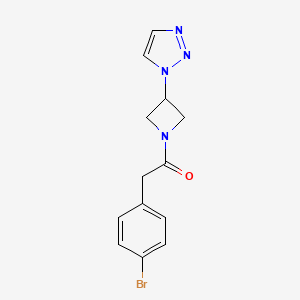
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-bromophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-bromophenyl)ethanone, also known as ABT-199, is a small molecule inhibitor that is designed to selectively target and inhibit B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, including lymphomas, leukemias, and solid tumors. ABT-199 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Applications De Recherche Scientifique
Pharmaceutical Chemistry
Triazole compounds are known for their wide range of therapeutic properties. They can serve as antifungal, antibacterial, antiviral, anticancer, anticonvulsant, anti-inflammatory, and antitubercular agents. The specific compound could potentially be researched for its efficacy in these areas due to the presence of a triazole ring which is often associated with these biological activities .
Agrochemicals
In agriculture, triazoles play a role as growth regulators or as part of pesticides. The subject compound might be studied for its potential use in protecting crops from pests or diseases, or even in enhancing crop yield and health .
Materials Research
Triazoles make excellent ligands for iron and other metals, which means they can be used as corrosion inhibitors in various industrial applications. Research into the compound’s ability to form complexes with metals could lead to new materials with improved properties .
Energetic Materials
Triazoles have been discussed in the context of energetic materials with potential applications as main explosives, heat-resistant explosives, and lead-free primary explosives. The compound could be explored for its utility in creating high energy density materials (HEDMs) for use in various fields such as defense and aerospace .
Therapeutic Applications
Beyond their pharmacological importance, triazoles exhibit a range of therapeutic applications including antioxidant, anti-inflammatory, anticancer, antidiabetic, antihypertensive, antiviral, anti-tubercular, antifungal, antiepileptic, and antimicrobial effects. The compound could be investigated for any of these therapeutic effects .
Corrosion Inhibition
The ability of triazoles to act as corrosion inhibitors could be harnessed in research focusing on extending the life of metals used in construction or machinery by preventing rust and other forms of corrosion .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c14-11-3-1-10(2-4-11)7-13(19)17-8-12(9-17)18-6-5-15-16-18/h1-6,12H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSLSXYSPYYLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Br)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dichloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B3001241.png)



![Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3001248.png)
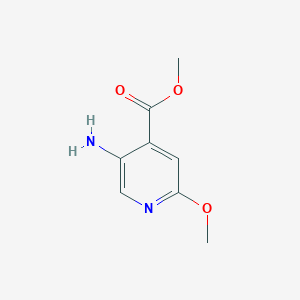
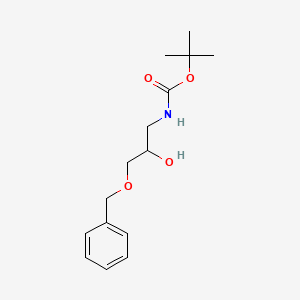
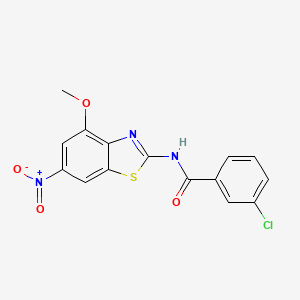
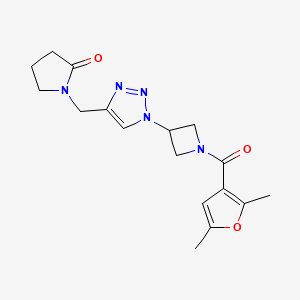
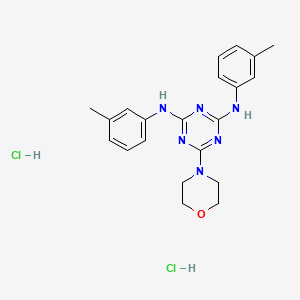

![N-[2-(4-Methoxy-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001262.png)
![2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3001263.png)